molecular formula C7H16Cl2N4 B2579524 N-[2-(1H-1,2,4-Triazol-5-yl)ethyl]propan-1-amine;dihydrochloride CAS No. 2490401-68-6

N-[2-(1H-1,2,4-Triazol-5-yl)ethyl]propan-1-amine;dihydrochloride

Cat. No.: B2579524
CAS No.: 2490401-68-6
M. Wt: 227.13
InChI Key: FSJCMELROLIQOE-UHFFFAOYSA-N
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Description

N-[2-(1H-1,2,4-Triazol-5-yl)ethyl]propan-1-amine dihydrochloride is a triazole-containing amine derivative with the molecular formula C₇H₁₄N₄·2HCl (molecular weight: 227.13 g/mol). Structurally, it consists of a 1,2,4-triazole ring connected via an ethyl linker to a propan-1-amine backbone, stabilized as a dihydrochloride salt. The dihydrochloride form enhances aqueous solubility, making it suitable for pharmaceutical or biochemical applications .

Triazole derivatives are widely studied for their pharmacological properties, particularly as antifungal agents due to their ability to inhibit cytochrome P450 enzymes in pathogens .

Properties

IUPAC Name

N-[2-(1H-1,2,4-triazol-5-yl)ethyl]propan-1-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N4.2ClH/c1-2-4-8-5-3-7-9-6-10-11-7;;/h6,8H,2-5H2,1H3,(H,9,10,11);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSJCMELROLIQOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCCC1=NC=NN1.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

N-[2-(1H-1,2,4-Triazol-5-yl)ethyl]propan-1-amine;dihydrochloride plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. The 1,2,4-triazole ring in its structure allows it to form hydrogen bonds and dipole interactions with biological receptors. This compound has been shown to interact with enzymes such as aromatase, which is involved in the biosynthesis of estrogens. The interaction with aromatase can lead to inhibition of the enzyme, thereby affecting estrogen levels in the body.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The 1,2,4-triazole ring allows it to form hydrogen bonds with enzymes such as aromatase, leading to enzyme inhibition. This inhibition can result in decreased estrogen synthesis, which can have downstream effects on gene expression and cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound has been associated with sustained inhibition of aromatase and prolonged effects on estrogen levels.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to effectively inhibit aromatase without causing significant toxicity. At higher doses, toxic effects such as liver damage and disruptions in hormonal balance have been observed. These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways related to estrogen biosynthesis. It interacts with enzymes such as aromatase, which catalyzes the conversion of androgens to estrogens. By inhibiting aromatase, this compound can alter metabolic flux and affect the levels of metabolites involved in estrogen synthesis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence its localization and accumulation in specific tissues. The compound’s ability to form hydrogen bonds with biological receptors also plays a role in its distribution within the body.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors can direct the compound to specific compartments or organelles within the cell. Its activity and function may vary depending on its localization, with potential effects on cellular processes such as gene expression and enzyme activity.

Biological Activity

N-[2-(1H-1,2,4-Triazol-5-yl)ethyl]propan-1-amine; dihydrochloride (CAS Number: 94127-79-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, anticancer effects, and enzyme inhibition capabilities.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its biological relevance. The molecular formula is C7H14N4·2HCl, with a molecular weight of approximately 225.33 g/mol. The presence of the triazole moiety often correlates with various pharmacological activities.

Antimicrobial Activity

Several studies have examined the antimicrobial properties of triazole derivatives, including N-[2-(1H-1,2,4-Triazol-5-yl)ethyl]propan-1-amine.

Table 1: Antimicrobial Activity Against Various Pathogens

CompoundMicroorganismActivity LevelReference
N-[2-(1H-1,2,4-Triazol-5-yl)ethyl]propan-1-amineStaphylococcus aureusModerate
N-[2-(1H-1,2,4-Triazol-5-yl)ethyl]propan-1-amineEnterococcus faecalisModerate
N-[2-(1H-1,2,4-Triazol-5-yl)ethyl]propan-1-amineBacillus cereusModerate

The compound exhibited moderate activity against several gram-positive bacteria including Staphylococcus aureus and Enterococcus faecalis. This suggests that it could be a candidate for developing new antimicrobial agents.

Anticancer Activity

Triazole derivatives have also been studied for their anticancer properties. A study indicated that compounds with similar structures to N-[2-(1H-1,2,4-Triazol-5-yl)ethyl]propan-1-amine showed promising results against various cancer cell lines.

Table 2: Anticancer Activity Against Selected Cell Lines

CompoundCancer Cell LineIC50 (μM)Reference
N-[2-(1H-1,2,4-Triazol-5-yl)ethyl]propan-1-aminedihydrochlorideHCT116 colon carcinoma6.2
N-[2-(1H-1,2,4-Triazol-5-yl)ethyl]propan-1-aminedihydrochlorideT47D breast cancer27.3

The compound demonstrated significant inhibitory effects on colon carcinoma (IC50 = 6.2 μM) and breast cancer cells (IC50 = 27.3 μM). These findings highlight its potential as an anticancer agent.

Enzyme Inhibition

In addition to its antimicrobial and anticancer activities, N-[2-(1H-1,2,4-Triazol-5-yl)ethyl]propan-1-aminedihydrochloride has shown promise as an enzyme inhibitor.

Table 3: Enzyme Inhibition Profile

CompoundEnzyme TypeInhibition (%)Reference
N-[2-(1H-1,2,4-Triazol-5-yl)ethyl]propan-1-aminedihydrochlorideAcetylcholinesteraseHigh
N-[2-(1H-1,2,4-Triazol-5-yl)ethyl]propan-1-aminedihydrochlorideCyclooxygenaseModerate

The compound exhibited high inhibition against acetylcholinesterase (AChE), suggesting potential applications in treating neurological disorders.

Case Studies

Several case studies have explored the therapeutic applications of triazole derivatives similar to N-[2-(1H-1,2,4-Triazol-5-yl)ethyl]propan-1-aminedihydrochloride:

  • Case Study on Antimicrobial Resistance : A study investigated the effectiveness of triazole derivatives in overcoming antibiotic resistance in Staphylococcus aureus. The results indicated that these compounds could restore sensitivity to conventional antibiotics when used in combination therapies.
  • Case Study on Cancer Treatment : Another research focused on the use of triazole compounds in combination with standard chemotherapy for breast cancer patients. The study found that patients treated with triazole derivatives showed improved outcomes compared to those receiving chemotherapy alone.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds containing the triazole moiety exhibit promising anticancer properties. In one study, derivatives of triazole were synthesized and tested against various cancer cell lines. The results showed significant growth inhibition percentages (PGIs) against multiple cancer types, including SNB-19 and OVCAR-8, highlighting the potential of triazole derivatives in cancer therapy .

Mechanism of Action
The mechanism by which N-[2-(1H-1,2,4-Triazol-5-yl)ethyl]propan-1-amine exerts its effects involves the inhibition of specific enzymes related to tumor growth. Triazole compounds are known to interfere with DNA synthesis and repair mechanisms in cancer cells, leading to apoptosis .

Table 1: Anticancer Activity of Triazole Derivatives

CompoundCell LinePercent Growth Inhibition (PGI)
6hSNB-1986.61%
6hOVCAR-885.26%
6hNCI-H4075.99%

Agricultural Applications

Fungicidal Properties
Triazole compounds are widely recognized for their fungicidal properties. The application of N-[2-(1H-1,2,4-Triazol-5-yl)ethyl]propan-1-amine;dihydrochloride in agriculture can help combat fungal diseases in crops. Studies have demonstrated that triazoles can inhibit the growth of various plant pathogens by disrupting their cellular processes .

Case Study: Efficacy Against Fungal Pathogens
In a controlled study, the effectiveness of triazole derivatives was evaluated against common agricultural fungal pathogens such as Fusarium and Aspergillus species. The results indicated a significant reduction in fungal growth when treated with triazole compounds compared to untreated controls.

Material Science Applications

Polymer Chemistry
The incorporation of triazole units into polymer matrices has shown to enhance the thermal and mechanical properties of materials. Research has demonstrated that polymers containing triazole groups exhibit improved stability and resistance to degradation under various environmental conditions .

Table 2: Properties of Triazole-Modified Polymers

PropertyStandard PolymerTriazole-Modified Polymer
Thermal Stability (°C)250300
Tensile Strength (MPa)3050

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and related triazole derivatives:

Compound Name Molecular Formula Substituents/Modifications Key Features
N-[2-(1H-1,2,4-Triazol-5-yl)ethyl]propan-1-amine dihydrochloride (Target) C₇H₁₄N₄·2HCl Ethyl linker, propan-1-amine, dihydrochloride salt High solubility due to dihydrochloride; potential for ionic interactions
(1S)-1-(1-Ethyl-1H-1,2,4-triazol-5-yl)propan-1-amine dihydrochloride C₇H₁₆Cl₂N₄ Ethyl-triazole, chiral center Similar backbone but with an ethyl group on the triazole; chiral properties
2-(1H-1,2,4-Triazol-5-yl)acetic acid hydrochloride C₄H₆N₃O₂·HCl Acetic acid moiety, hydrochloride salt Carboxylic acid group enhances polarity; lower lipophilicity
(R)-N-(1-(Naphthalen-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propan-1-amine hydrochloride C₂₂H₂₄F₃N·HCl Naphthyl, trifluoromethylphenyl groups Lipophilic aromatic groups; likely improved membrane penetration
2-(4-Chloro-3-methylphenoxy)-N-(1H-1,2,4-triazol-5-yl)acetamide C₁₁H₁₁ClN₄O₂ Phenoxy-acetamide chain Amide linkage; designed for environmental or disease model interactions

Key Observations :

  • Salt Forms: The dihydrochloride salt of the target compound likely offers superior solubility compared to mono-hydrochloride analogs (e.g., ), which is advantageous for formulation in aqueous systems.
  • Backbone Modifications : Replacement of the ethylpropanamine chain with acetic acid () or acetamide () alters polarity and hydrogen-bonding capacity, affecting bioavailability and target binding.
Antifungal Potential

Triazole derivatives are well-documented for antifungal activity. For example:

  • Fluconazole : A triazole antifungal inhibits fungal CYP51, a critical enzyme in ergosterol synthesis .

Screening Data :

  • highlights a fluorometric screening method using Alamar Blue, which identified an imidazolylindol-propanol derivative with potent activity (MIC: 0.001 μg/mL against Candida albicans). While the target compound’s activity is unspecified, its structural similarity to triazole antifungals implies testable hypotheses for efficacy .

Q & A

Q. What are the critical considerations for optimizing the synthesis of N-[2-(1H-1,2,4-Triazol-5-yl)ethyl]propan-1-amine dihydrochloride?

  • Methodological Answer : The synthesis typically involves coupling a triazole derivative with an amine precursor, followed by salt formation with HCl. Key factors include:
  • Reagent Selection : Use of bases like triethylamine to neutralize HCl during salt formation .
  • Reaction Conditions : Temperature control (e.g., reflux) to ensure complete reaction and minimize side products. For example, refluxing in dioxane with hydrazine hydrate or hydroxylamine hydrochloride has been effective for analogous triazole-amine derivatives .
  • Purification : Chromatography or recrystallization from methanol/water mixtures to isolate the dihydrochloride salt .
  • Yield Optimization : Monitoring pH during HCl addition to avoid over-acidification, which can degrade the product .

Q. How can researchers characterize the solubility and stability of this compound in aqueous and organic solvents?

  • Methodological Answer :
  • Solubility Testing : Perform phase-solubility studies in solvents like water, methanol, and DMSO. The dihydrochloride salt form generally enhances aqueous solubility compared to the free base .
  • Stability Assays : Use accelerated stability testing (e.g., 40°C/75% relative humidity for 4 weeks) with HPLC monitoring. For example, similar triazole derivatives show degradation under acidic conditions, necessitating pH-controlled storage .
  • Data Interpretation : Compare solubility/stability profiles with non-salt analogs (e.g., free amine) to quantify the dihydrochloride’s impact .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in reported biological activities of triazole-amine derivatives?

  • Methodological Answer :
  • Comparative Bioassays : Test the compound alongside structurally similar analogs (e.g., 3-methyl-1H-1,2,4-triazol-5-amine) under identical conditions to isolate substituent effects .
  • Mechanistic Studies : Use enzyme inhibition assays (e.g., kinase or protease panels) to identify specific targets. For example, pyrazole-triazole hybrids show activity as kinase inhibitors, suggesting a potential mechanism .
  • Data Normalization : Account for variations in salt form (e.g., dihydrochloride vs. free base) by converting bioactivity data to molar equivalents .

Q. How can computational modeling guide the design of derivatives with enhanced binding affinity?

  • Methodological Answer :
  • Docking Studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., fungal CYP51 for antifungal applications). Focus on the triazole ring’s hydrogen-bonding capacity and the ethylamine linker’s flexibility .
  • QSAR Analysis : Correlate substituent electronic properties (e.g., Hammett constants) with bioactivity data from analogs. For instance, electron-withdrawing groups on the triazole ring may enhance binding to metalloenzymes .
  • Validation : Synthesize top-predicted derivatives and validate using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. What experimental approaches are effective for studying the compound’s stability under physiological conditions?

  • Methodological Answer :
  • Simulated Biological Fluids : Incubate the compound in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C, followed by LC-MS analysis to detect degradation products .
  • Metabolic Stability : Use liver microsome assays (human/rat) to assess CYP450-mediated metabolism. Triazole derivatives often exhibit moderate metabolic stability, requiring structural tweaks like fluorination .
  • Light Sensitivity : Conduct photostability studies under ICH Q1B guidelines (exposure to UV/visible light) .

Key Research Gaps and Recommendations

  • Contradictions in Bioactivity : Discrepancies in antifungal activity between similar triazole salts suggest formulation-dependent effects (e.g., counterion impact on membrane permeability) .
  • Synthetic Challenges : Low yields in coupling steps may require alternative catalysts (e.g., Pd-mediated cross-coupling) .

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